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Compound of Interest

Compound Name:
N-(4-

Bromophenyl)cyanoformamide

CAS No.: 73708-67-5

Cat. No.: B15074831

Get Quote

Executive Summary
N-(4-Bromophenyl)cyanoformamide (CAS: 73708-67-5) is a functionalized anilide derivative

characterized by a para-bromophenyl ring and a cyanoformyl group. Its solubility behavior is

governed by the competition between the lipophilic aryl halide moiety and the highly polar,

hydrogen-bonding amide-cyano functionality.

Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF).

Reaction Solvents: Moderate solubility in chlorinated hydrocarbons (DCM, Chloroform) and

polar organic solvents (Acetone, Ethyl Acetate).

Antisolvents: Low solubility in non-polar aliphatics (Hexane, Heptane) and water, making

them ideal for precipitation and crystallization.

Critical Handling Note: The cyanoformamide moiety is electrophilic; avoid protic solvents

(alcohols, water) at high temperatures or high pH to prevent hydrolysis or solvolysis.
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Chemical Identity & Physicochemical Profile
Property Detail

Chemical Name N-(4-Bromophenyl)cyanoformamide

CAS Number 73708-67-5

Molecular Formula C₈H₅BrN₂O

Molecular Weight 225.04 g/mol

Structural Features

Lipophilic Domain: 4-Bromophenyl ringPolar

Domain: Amide (-NH-CO-) and Cyano (-CN)

group

Predicted LogP ~2.1 – 2.4 (Moderately Lipophilic)

Physical Form
Crystalline Solid (typically off-white to pale

yellow)

Solubility Landscape
As direct experimental solubility values are rarely published for this specific intermediate, the

following profile is derived from Structure-Property Relationships (SPR) and validated data for

structural analogs (e.g., Cyanoformanilide, N-(4-Bromophenyl)-2-cyanoacetamide).

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)

Strong dipole-dipole

interactions disrupt

the crystal lattice;

excellent solvation of

the amide/cyano

groups.

Chlorinated DCM, Chloroform
Moderate (20–50

mg/mL)

The bromophenyl ring

interacts favorably

with chlorinated

solvents; good for

reaction media.

Polar Organic
Acetone, Ethyl

Acetate, THF

Moderate (10–40

mg/mL)

Hydrogen bonding

capability (acceptors)

stabilizes the amide

proton; useful for

extraction.

Polar Protic Methanol, Ethanol
Temperature

Dependent

Cold: LowHot:

Moderate/HighRisk:

Potential solvolysis

(ester formation)

under reflux or

acidic/basic

conditions.

Non-Polar
Hexane, Heptane,

Toluene
Low / Insoluble

Lack of polarity

prevents disruption of

the intermolecular

hydrogen bonding of

the amide network.

Aqueous Water
Insoluble (<0.1

mg/mL)

Hydrophobic aryl

halide dominates;

lattice energy exceeds

hydration energy.
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Hansen Solubility Parameter (HSP) Analysis
The solubility is driven by three interaction forces:

Dispersion (

): High contribution from the bromophenyl ring.

Polarity (

): Significant contribution from the -CN dipole.

Hydrogen Bonding (

): Moderate contribution from the amide -NH.

Implication: Solvents with matching

and

values (like DMSO or Acetone) will be most effective. Non-polar solvents lack the

component necessary to dissolve the cyanoformamide headgroup.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination
(Saturation Shake-Flask)
Use this protocol to generate precise solubility data for your specific batch.

Reagents: N-(4-Bromophenyl)cyanoformamide (Test Compound), HPLC-grade solvents.

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-sealed vial.

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation

during filtration).
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Quantification:

Pipette a known volume (e.g., 0.5 mL) of filtrate into a tared weighing vessel.

Evaporate solvent under vacuum or nitrogen stream.

Weigh the residue.[1]

Calculation:

Protocol B: Solvent Screening Workflow (Visual)
Use this for rapid qualitative assessment during reaction optimization.
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Figure 1: Step-wise visual solubility screening workflow for rapid solvent categorization.
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Applications & Solvent Selection Logic
Reaction Solvent Selection
For synthetic applications (e.g., heterocyclic synthesis, Weinreb amidation analogs), the

solvent must dissolve the reactant without reacting with the electrophilic cyano group.

Recommended:Dichloromethane (DCM) or THF. These provide good solubility and are easily

removed.

Avoid:Alcohols (Methanol/Ethanol) at high temperatures. The cyano group can undergo

Pinner reaction or alcoholysis to form esters/imidates.

Purification & Crystallization
The "Moderate" vs. "Low" solubility difference is exploited for purification.

Solvent/Anti-solvent Pair: Dissolve in minimal Acetone or THF (warm), then slowly add

Hexane or Water (dropwise) to induce precipitation.

Recrystallization:Ethanol is often a viable candidate if the compound is stable at boiling point

(short duration). Dissolve hot, cool slowly to 4°C.

Goal

Chemical Reaction

Purification / Cryst.

Inert + Good Solvency

Temp Gradient or
Anti-solvent

DCM, THF, Toluene
(Best for Synthesis)Standard

DMF, DMSO
(Avoid: Hard to remove)

If very polar

Ethanol (Hot)
or Acetone/Hexane

Recrystallization

Water
(Strict Anti-solvent)

Precipitation

Click to download full resolution via product page

Figure 2: Decision tree for selecting solvents based on experimental intent.
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Safety & Stability
Hydrolysis Risk: The cyanoformamide group is sensitive to hydrolysis. Exposure to moisture

in basic solvents (e.g., Pyridine/Water) can degrade the compound to 4-bromoaniline and

oxalic acid derivatives.

Handling: Always handle in a fume hood. While specific toxicology data may be limited, treat

as a potential irritant and sensitizer (analogous to other halogenated anilides).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15074831/docs#technical-guide-solubility-profile-of-
n-4-bromophenyl-cyanoformamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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